molecular formula C10H21NO2 B12565566 N-Butyl-N-(4-hydroxybutyl)acetamide

N-Butyl-N-(4-hydroxybutyl)acetamide

Cat. No.: B12565566
M. Wt: 187.28 g/mol
InChI Key: CNTGTTHYTDCDRJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for substituted amides. The parent structure is acetamide (ethanamide), where the nitrogen atom is substituted with two alkyl groups: a butyl group and a 4-hydroxybutyl group. The numbering prioritizes the amide functional group, with the hydroxybutyl chain numbered from the nitrogen outward to position the hydroxyl group at the terminal carbon.

The full IUPAC name is This compound , reflecting:

  • The acetyl group (CH₃CO-) as the primary substituent
  • The butyl group (-CH₂CH₂CH₂CH₃)
  • The 4-hydroxybutyl group (-CH₂CH₂CH₂CH₂OH)

Alternative nomenclature considerations include:

  • Reverse substitution order: N-(4-hydroxybutyl)-N-butylacetamide (equivalent priority)
  • Functional group numbering: The hydroxyl group resides on the fourth carbon of the butyl chain.
Property Value
Molecular formula C₁₀H₂₁NO₂
Molecular weight 187.28 g/mol
CAS Registry Number Not explicitly listed in sources

Molecular Geometry and Conformational Analysis

The compound adopts a tetrahedral geometry around the nitrogen atom, with bond angles deviating from ideal 109.5° due to steric strain between the bulky substituents. Key geometric features include:

  • Amide plane : The N-C(O) bond exhibits partial double-bond character (0.132 nm), creating a rigid planar configuration.
  • Alkyl chain conformers :
    • Butyl group: Prefers antiperiplanar conformation (180° dihedral angle)
    • 4-hydroxybutyl group: Adopts gauche conformations to minimize steric clash with the acetyl oxygen.

Rotational energy barriers for bond rotation:

  • N-C(O) bond: ~18 kcal/mol (restricted rotation)
  • N-butyl bond: ~3 kcal/mol (free rotation at room temperature)

Hydrogen bonding between the hydroxyl group and amide carbonyl creates intramolecular stabilization, favoring a folded conformation in polar solvents. This interaction reduces the effective molecular length by 40% compared to extended conformations.

Electronic Structure and Orbital Interactions

The electronic configuration is dominated by three key interactions:

  • Amide resonance :

    • Nitrogen lone pair delocalization into the carbonyl π* orbital
    • Resonance energy: ~20 kcal/mol, calculated from orbital overlap integrals
  • Inductive effects :

    • Electron-withdrawing acetyl group reduces nitrogen basicity (pKa ≈ -0.5)
    • Hydroxyl group electron donation (+I effect) partially counteracts acetyl withdrawal
  • Molecular orbitals :

    • Highest Occupied Molecular Orbital (HOMO): Localized on amide nitrogen and hydroxyl oxygen
    • Lowest Unoccupied Molecular Orbital (LUMO): Predominantly carbonyl π* orbital

$$ \text{HOMO-LUMO gap} = 5.2 \, \text{eV} \, (\text{calculated via DFT methods}) $$

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-butyl-N-(4-hydroxybutyl)acetamide

InChI

InChI=1S/C10H21NO2/c1-3-4-7-11(10(2)13)8-5-6-9-12/h12H,3-9H2,1-2H3

InChI Key

CNTGTTHYTDCDRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCCO)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-hydroxybutyl)acetamide typically involves the reaction of butylamine with 4-hydroxybutyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Butylamine with 4-Hydroxybutyl Acetate:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The process is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-hydroxybutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-Butyl-N-(4-oxobutyl)acetamide.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

Bladder Cancer Research

The primary application of N-butyl-N-(4-hydroxybutyl)acetamide lies in its use as a model for studying bladder cancer. The compound is known for inducing high-grade invasive tumors in the urinary bladder of rodents, making it a valuable tool for understanding the mechanisms of carcinogenesis.

  • Case Study: Tumor Induction
    • A study demonstrated that administration of 0.05% N-butyl-N-(4-hydroxybutyl)nitrosamine in drinking water resulted in significant tumor formation in Wistar rats over 20 weeks. Histological analysis revealed strong activity of nonspecific esterase (NSE), indicating precursor lesions for bladder tumors .
Study Dosage Duration Outcome
Sato et al. (1999)0.05% BBN20 weeksInduction of bladder tumors with NSE activity

Mechanistic Studies

Research has focused on the mutagenic properties of this compound, particularly its ability to cause mutations in urothelial cells.

  • Mutagenesis Research
    • In a study using lacI (Big Blue™) mice, it was found that BBN causes mutagenesis specifically in the epithelial cells of the urinary bladder, with mutation rates significantly higher than spontaneous background levels .
Parameter Control Group BBN Treatment
Mutation RateLowHigh (2 orders of magnitude greater)

Immunological Response Studies

The compound has also been utilized to explore the immunological responses elicited by intravesical chemotherapy in bladder cancer models.

  • Intravesical Chemotherapy
    • A study investigated the immune profiles following treatment with various chemotherapeutic agents in mice with BBN-induced bladder cancer. The results indicated significant changes in cytokine levels and immune cell populations, suggesting that BBN can affect therapeutic responses .

Comparative Analysis with Related Compounds

The applications of this compound can be contrasted with other compounds used in similar research contexts:

Compound Name Primary Application Mechanism of Action
N-butyl-N-(4-hydroxybutyl)nitrosamineBladder cancer inductionMutagenesis in urothelial cells
Ethyl tertiary-butyl etherCarcinogenesis promotion studyNo significant promotional activity observed

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-hydroxybutyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

N-Alkyl-N-(hydroxyalkyl)acetamides

N-Butyl-N-(4-hydroxybutyl)acetamide belongs to a class of N,N-dialkyl acetamides with hydroxylated side chains. Key comparisons include:

  • N-(4-Hydroxyphenyl)acetamide (Paracetamol) : Unlike the alkyl-substituted target compound, paracetamol features an aromatic ring with a hydroxyl group. This structural difference underpins its analgesic properties via cyclooxygenase inhibition, whereas N-alkyl analogs are less studied for therapeutic applications .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : This compound, used in heterocyclic synthesis, highlights how electron-withdrawing substituents (e.g., nitro, sulfonyl) enhance reactivity for nucleophilic substitutions, contrasting with the hydroxyl and alkyl groups in this compound, which may prioritize stability over reactivity .

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Substituents Key Properties/Applications Reference
This compound Butyl, 4-hydroxybutyl Hypothetical solubility modulator
Paracetamol 4-Hydroxyphenyl Analgesic, antipyretic
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro, nitro, methylsulfonyl Synthetic intermediate for heterocycles
Carcinogenic Nitrosamine Analogs

BBN induces transitional cell carcinomas through DNA alkylation and p53 mutations, a mechanism unlikely in the acetamide due to the absence of the nitroso group (-NO) .

Table 2: Toxicity Profile Comparison

Compound Functional Group Carcinogenic Potential Mechanism (if applicable)
N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) Nitrosamine High DNA alkylation, p53 mutations
This compound Acetamide Not reported N/A
Physicochemical and Metabolic Properties
  • Solubility : The hydroxyl group in this compound likely enhances aqueous solubility compared to fully alkylated analogs (e.g., N,N-dibutylacetamide). This property is critical for bioavailability and renal excretion.
  • Metabolism : Acetamides are typically metabolized via hydrolysis (amide cleavage) or hydroxylation. The 4-hydroxybutyl group may undergo further oxidation to a carboxylic acid, akin to γ-hydroxybutyrate metabolism, though specific data are lacking .

Biological Activity

N-Butyl-N-(4-hydroxybutyl)acetamide is a compound of significant interest due to its biological activity, particularly in relation to carcinogenicity and its effects on bladder cancer. This article explores the compound's biological activity, highlighting relevant research findings, case studies, and data tables.

This compound is a nitrosamine derivative, specifically known as N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). It is characterized by its butyl and 4-hydroxybutyl substituents, which contribute to its biological effects. The compound is recognized for inducing high-grade invasive cancers in animal models, particularly in the bladder.

The biological activity of this compound primarily involves its role as a carcinogen. Studies have shown that exposure to BBN leads to significant mutagenesis in urothelial cells, which are the cells lining the bladder. This mutagenic activity is linked to the development of bladder cancer in various animal models, including mice and rats.

Key Findings:

  • Mutagenesis : BBN induces mutagenesis predominantly in urothelial cells, which correlates with heightened susceptibility to bladder cancer in these models .
  • Carcinogenicity : In studies involving BBN-treated mice, there was a progression from normal urothelium to hyperplasia and eventually carcinoma, demonstrating the compound's carcinogenic potential .

Case Studies

Several studies have investigated the effects of this compound on bladder cancer:

  • Bladder Cancer Induction : In a study using an immunocompetent mouse model, researchers administered BBN to assess its carcinogenic effects. The findings indicated a clear progression from hyperplasia to invasive carcinoma, with significant changes in cellular markers such as Ki67 and uroplakin-1A .
  • Immunological Response : Another study explored the immunological profiles induced by chemotherapy agents in BBN-induced bladder cancer models. The results highlighted alterations in immune cell populations and cytokine levels post-treatment, indicating that BBN not only promotes cancer but also affects immune responses .

Table 1: Summary of Biological Effects Induced by this compound

EffectObserved OutcomeReference
CarcinogenicityInduces high-grade invasive bladder cancer
MutagenesisIncreased mutation rates in urothelial cells
Immune Response AlterationChanges in immune cell populations post-therapy

Research Findings

Recent research has focused on the implications of BBN exposure on both cancer development and treatment responses:

  • Histological Changes : Histological examinations of bladder tissues from BBN-treated animals revealed significant dysplasia and neoplasia, underscoring the compound's role in tumorigenesis .
  • Cytokine Analysis : ELISA assays conducted on serum samples from treated animals showed elevated levels of pro-inflammatory cytokines, suggesting that BBN exposure may modulate inflammatory pathways involved in cancer progression .

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